molecular formula C28H24N4O3 B3207059 N-(3-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1040678-97-4

N-(3-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B3207059
CAS No.: 1040678-97-4
M. Wt: 464.5 g/mol
InChI Key: FANLTTAHWOFQKI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3/c1-18-11-12-24-23(13-18)26-27(28(35)31(17-29-26)15-20-7-4-3-5-8-20)32(24)16-25(34)30-22-10-6-9-21(14-22)19(2)33/h3-14,17H,15-16H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANLTTAHWOFQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC=CC(=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole core, followed by functionalization to introduce the acetylphenyl and benzyl groups. Common reagents used in these reactions include methanesulfonic acid, dichloromethane, and lutidine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Challenges and Innovations

  • Bioavailability : The target compound’s acetylphenyl group may reduce solubility compared to halogenated analogs (e.g., ).
  • Selectivity : Unlike sulfanyl-linked compounds (), the acetamide group lacks sulfur’s metabolic resistance but offers tunable hydrogen-bonding.

Biological Activity

N-(3-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound belonging to the class of pyrimidoindoles. Its unique structural features suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Structural Overview

The molecular formula of this compound is C28H26N4O4, with a molecular weight of approximately 494.6 g/mol. The structure includes:

  • Pyrimidoindole Core : This bicyclic structure contributes to the compound's chemical properties and biological activity.
  • Acetamide Moiety : Known for enhancing solubility and biological interactions.
  • Benzyl Group : Provides additional functional properties that may influence the compound's pharmacological effects.

While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets within cells. This interaction may involve:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : Potential modulation of receptor activity, particularly in pathways related to cancer and inflammation.

Biological Activities

Research on similar compounds suggests that this compound may exhibit a range of biological activities:

  • Anticancer Properties : Many pyrimidoindoles have shown promise as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Potential to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.

Case Studies and Experimental Data

Recent studies have highlighted the biological activity of pyrimidoindole derivatives. For instance:

StudyCompoundFindings
Pyrimidoindole DerivativeShowed significant cytotoxicity against cancer cell lines with IC50 values in low micromolar ranges.
Benzyl PyrimidoindoleExhibited anti-inflammatory effects in animal models by reducing edema and inflammatory markers.
Acetamide DerivativeDemonstrated antimicrobial activity with minimum inhibitory concentrations (MIC) against Gram-positive bacteria.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyrimidoindole Core : Typically synthesized through cyclization involving substituted indoles and pyrimidine derivatives.
  • Introduction of Functional Groups : Various reactions such as Friedel-Crafts alkylation for introducing benzyl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

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